molecular formula C18H27N3O2 B2360470 N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide CAS No. 1252495-74-1

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide

Cat. No.: B2360470
CAS No.: 1252495-74-1
M. Wt: 317.433
InChI Key: BFUUOEQTDHHUKG-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a cyano group, a dimethylpropyl group, a hydroxybutyl group, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.

    Introduction of the dimethylpropyl group: This step involves the alkylation of an appropriate intermediate with a dimethylpropyl halide in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Formation of the hydroxybutyl group: This can be accomplished through the reaction of an appropriate intermediate with a butylating agent, followed by hydrolysis to introduce the hydroxy group.

    Introduction of the phenylamino group: This step involves the reaction of an appropriate intermediate with aniline or a substituted aniline under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or pyridine.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenylamino derivatives.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxyethyl)(phenyl)amino]acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide
  • N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(methyl)amino]acetamide

Uniqueness

N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a cyano group and a hydroxybutyl group allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[N-(2-hydroxybutyl)anilino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-5-16(22)11-21(15-9-7-6-8-10-15)12-17(23)20-18(4,13-19)14(2)3/h6-10,14,16,22H,5,11-12H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUUOEQTDHHUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(CC(=O)NC(C)(C#N)C(C)C)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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